molecular formula C34H28N2O10S4 B218697 Emethallicin C CAS No. 125187-55-5

Emethallicin C

Katalognummer: B218697
CAS-Nummer: 125187-55-5
Molekulargewicht: 752.9 g/mol
InChI-Schlüssel: DEIRUUOMXKDMID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Emethallicin C is a tetrathiodioxopiperazine alkaloid isolated from the fungus Emericella heterothallica (teleomorph of Aspergillus) . Its structure features a diketopiperazine core with a tetrasulfide (-S-S-S-S-) bridge and hydroxyl (-OH) substituents on the aromatic rings . This compound exhibits potent inhibition of histamine release (IC₅₀ in nanomolar range) and 5-lipoxygenase activity, making it a candidate for anti-inflammatory and anti-allergic therapeutics .

Eigenschaften

CAS-Nummer

125187-55-5

Molekularformel

C34H28N2O10S4

Molekulargewicht

752.9 g/mol

IUPAC-Name

[16-(2-hydroxy-2-phenylacetyl)oxy-2,13-dioxo-8,19-dioxa-23,24,25,26-tetrathia-3,14-diazahexacyclo[10.10.4.01,14.03,12.04,10.015,21]hexacosa-6,9,17,20-tetraen-5-yl] 2-hydroxy-2-phenylacetate

InChI

InChI=1S/C34H28N2O10S4/c37-27(19-7-3-1-4-8-19)29(39)45-23-11-13-43-17-21-15-33-32(42)36-26-22(16-34(36,48-50-49-47-33)31(41)35(33)25(21)23)18-44-14-12-24(26)46-30(40)28(38)20-9-5-2-6-10-20/h1-14,17-18,23-28,37-38H,15-16H2

InChI-Schlüssel

DEIRUUOMXKDMID-UHFFFAOYSA-N

SMILES

C1C2=COC=CC(C2N3C14C(=O)N5C6C(C=COC=C6CC5(C3=O)SSSS4)OC(=O)C(C7=CC=CC=C7)O)OC(=O)C(C8=CC=CC=C8)O

Kanonische SMILES

C1C2=COC=CC(C2N3C14C(=O)N5C6C(C=COC=C6CC5(C3=O)SSSS4)OC(=O)C(C7=CC=CC=C7)O)OC(=O)C(C8=CC=CC=C8)O

Synonyme

emethallicin C

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Key Reaction Parameters

SubstrateBaseSolventProduct (Yield)
Diketopiperazine 24 NaHMDSTHFEpitetrathiodiketopiperazine 25 (22%)
Diketopiperazine 24 LiHMDSTHFEpitetrathiodiketopiperazine 25 (46%)

The reaction proceeds through enolate intermediates, with sulfur insertion at positions 3 and 6 of the diketopiperazine core. Steric hindrance at these positions significantly impacts yields .

Sulfur Chain Modifications

Emethallicin C’s tetrasulfide bridge undergoes redox-dependent transformations:

  • Reduction : Treatment with NaBH₄ reduces the tetrasulfide to a dithiolate (26 ), which can be reoxidized with aqueous NH₄Cl and KI₃ to regenerate epidithiodiketopiperazines (69–94% yield) .

  • Methylation : Reaction of dithiolate 26 with methyl iodide (MeI) produces bis-methylthio derivatives (e.g., 28 ) in 72% yield .

These reactions highlight the lability of the sulfur chain, which can disproportionate into disulfide or trisulfide forms under varying conditions.

Hydrolysis and Stability

Under basic conditions, this compound undergoes hydrolysis at its ester groups, yielding thiol-containing intermediates. For example:

Emethallicin CNaOH aq Thiol derivative+Acetate\text{this compound}\xrightarrow{\text{NaOH aq }}\text{Thiol derivative}+\text{Acetate}

The reaction rate depends on pH and temperature, with optimal hydrolysis observed at pH 10–12 and 25°C.

Structural Influence on Reactivity

This compound’s syn-3,6-disubstitution pattern directs sulfenylation to the same face of the diketopiperazine ring, ensuring stereochemical fidelity during synthesis . This intramolecular mechanism is supported by deuterium-labeling studies .

Comparative Reactivity with Analogues

CompoundSulfur CountKey Reactivity
This compound4 (tetrasulfide)Prone to reduction and methylthiolation
Emethallicin A2 (disulfide)Stable under acidic conditions
Emethallicin D3 (trisulfide)Disproportionates into tetrasulfide/disulfide

The tetrasulfide in this compound exhibits greater redox activity compared to disulfide or trisulfide analogues, making it a versatile intermediate for further derivatization .

Analytical Characterization

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm sulfur connectivity and stereochemistry .

  • HRMS : [M+H]⁺ peaks at m/z 449.0911 (tetrasulfide) and 512.0280 (pentasulfide) .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues within the Emethallicin Family

Emethallicin C belongs to a family of sulfur-rich diketopiperazines, including:

  • Emethallicin B: A tetrathiodioxopiperazine with the same carbon skeleton as apoaranotin but lacking hydroxyl groups. It shares histamine release inhibition but shows lower solubility due to the absence of polar substituents .
  • Emethallicin D : A trithiodioxopiperazine with a trisulfide (-S-S-S-) bridge. The reduced sulfur content correlates with diminished stability and slightly weaker bioactivity compared to this compound .
  • Emethallicin E : A bis-methylthio derivative synthesized via DCC/4-DMAP esterification. Unlike this compound, it lacks a polysulfide bridge, resulting in distinct antiviral and antimalarial properties .
Table 1: Structural and Functional Comparison of Emethallicins
Compound Sulfur Bridge Key Substituents Bioactivity
This compound Tetrasulfide Hydroxyl (-OH) Histamine release inhibition, 5-LOX inhibition
Emethallicin B Tetrasulfide None Histamine release inhibition
Emethallicin D Trisulfide None Moderate histamine inhibition
Emethallicin E Bis-methylthio Methylthio (-SCH₃) Antiviral (poliovirus EC₅₀ = 1.58 μM)

Functional Analogues: Gliotoxin and Apoaranotin

  • Gliotoxin: A well-studied epidithiodiketopiperazine (ETP) from Aspergillus fumigatus. Gliotoxin acts as a virulence factor and pro-apoptotic agent, contrasting with this compound’s anti-inflammatory role .
  • Apoaranotin: Shares the same carbon skeleton as this compound but features a disulfide bridge. It exhibits immunosuppressive activity but lacks 5-lipoxygenase inhibition, highlighting the role of sulfur count and substituents in target specificity .
Table 2: Bioactivity Comparison with Broader ETP Family
Compound Sulfur Bridge Key Bioactivity Clinical Relevance
This compound Tetrasulfide Anti-inflammatory, anti-allergic Potential asthma/allergy therapy
Gliotoxin Disulfide Cytotoxic, antifungal Pathogenicity in aspergillosis
Apoaranotin Disulfide Immunosuppressive Autoimmune disease research
Haematocin Bis-methylthio Antimalarial Antiparasitic drug lead

Q & A

Basic Research Questions

Q. What established synthetic pathways exist for Emethallicin C, and what analytical techniques validate its purity and structural identity?

  • Methodological Answer : Synthetic routes should be documented with reaction conditions (e.g., solvent systems, catalysts, temperature), yields, and purification steps. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy for proton/carbon assignments, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute configuration. Purity is typically assessed via HPLC (>95% purity threshold) with photodiode array detection. Raw spectral data and chromatograms should be archived in supplementary materials for reproducibility .

Q. Which in vitro models are commonly used to evaluate this compound’s biological activity, and what parameters define efficacy?

  • Methodological Answer : Standardized cell-based assays (e.g., cancer cell lines for cytotoxicity, microbial cultures for antimicrobial activity) should report key metrics:

  • IC₅₀/EC₅₀ : Calculated using nonlinear regression (e.g., four-parameter logistic model).
  • Selectivity Index : Ratio of toxicity in healthy vs. target cells.
    Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 biological replicates. Statistical significance (p < 0.05) must be confirmed via ANOVA or t-tests .

Q. What spectroscopic signatures confirm this compound’s identity, and how should these be documented?

  • Methodological Answer : A consolidated table should correlate experimental data with theoretical predictions:

TechniqueKey Peaks/SignalsReference Values
¹H NMRδ 3.45 (s, 3H)δ 3.40–3.50 (literature)
IR1720 cm⁻¹ (C=O)1715–1725 cm⁻¹
Discrepancies >5% require justification (e.g., solvent effects). Include raw spectra in supplementary files .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across studies?

  • Methodological Answer : Conduct a systematic review (PRISMA guidelines) to identify variability sources:

  • Assay Conditions : Compare incubation times, serum concentrations, and cell passage numbers.
  • Data Normalization : Assess whether studies used vehicle controls or baseline correction.
    Propose a harmonized protocol via inter-laboratory validation (e.g., ring trials) and report results with 95% confidence intervals .

Q. What computational strategies predict this compound’s molecular targets, and how can in silico findings be validated?

  • Methodological Answer :

  • Target Prediction : Use molecular docking (AutoDock Vina) against curated databases (e.g., ChEMBL, PDB). Prioritize targets with docking scores ≤−7.0 kcal/mol.
  • Validation : Perform surface plasmon resonance (SPR) to measure binding affinity (KD) or mutagenesis to confirm critical binding residues. Discrepancies >10-fold require re-evaluation of force field parameters .

Q. How should dose-response studies of this compound in complex systems (e.g., 3D organoids) be statistically analyzed?

  • Methodological Answer : Employ mixed-effects models to account for intra-organoid variability. Use Hill slopes to assess cooperativity and Akaike Information Criterion (AIC) to compare sigmoidal vs. biphasic fits. Report effect sizes (Cohen’s d) alongside p-values .

Q. What experimental designs differentiate this compound’s direct effects from its metabolic byproducts?

  • Methodological Answer :

  • Prodrug Controls : Synthesize a methyl-blocked analog to inhibit metabolic activation.
  • Isotopic Tracing : Use ¹⁴C-labeled this compound to track metabolite distribution via scintillation counting.
  • Enzyme Inhibition : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) and compare activity shifts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.